Nafcillin-d5 Sodium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

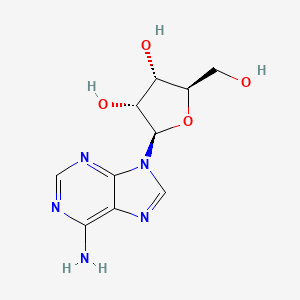

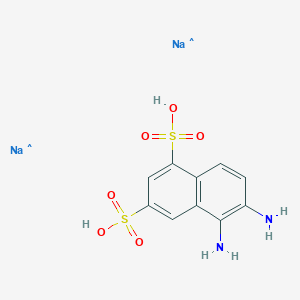

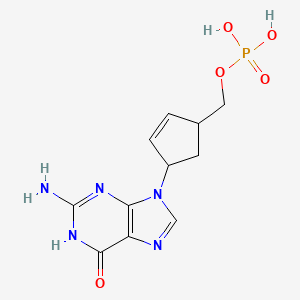

Nafcillin-d5 Sodium Salt is a labeled synthetic beta-lactamase-resistant penicillin used to treat infections caused by Gram-positive bacteria, particularly species of staphylococci that are resistant to other penicillins . It is a semi-synthetic β-lactamase-resistant penicillin analogue, effective especially against Gram-positive bacteria .

Synthesis Analysis

The synthesis of Nafcillin-d5 Sodium Salt involves the acylation of 6-aminopenicillanic acid (6-APA) with 2-ethoxy-1-naphthoyl chloride . The process generates related compounds during the preparation of Nafcillin Sodium Bulk drug .Molecular Structure Analysis

The molecular formula of Nafcillin-d5 Sodium Salt is C21H16D5N2O5S•Na . It has a molecular weight of 441.49 .Chemical Reactions Analysis

Nafcillin-d5 Sodium Salt is intended for use as an internal standard for the quantification of nafcillin by GC- or LC-MS . It is a semisynthetic and penicillinase-resistant penicillin antibiotic .Wissenschaftliche Forschungsanwendungen

Internal Standard for Quantification

Nafcillin-d5 Sodium Salt is intended for use as an internal standard for the quantification of nafcillin . This application is particularly useful in analytical chemistry where it aids in ensuring the accuracy and precision of the quantification process .

Antibiotic Research

Nafcillin-d5 Sodium Salt is a semisynthetic and penicillinase-resistant penicillin antibiotic . It’s used in research to study its effects and efficacy against various bacterial strains .

Infectious Disease Research

This compound is active against 20 clinical isolates of S. aureus with minimum bactericidal concentration (MBC) values ranging from 0.078 to 0.312 µg/ml . This makes it a valuable tool in infectious disease research, particularly in studying the mechanisms of bacterial resistance and the development of new antibiotics .

Animal Model Research

Nafcillin-d5 Sodium Salt has been used in animal model research. For instance, it has been shown to reduce the number of kidney colony forming units (CFUs) in a mouse model of S. aureus infection . It also reduces the number of right atrial CFUs in a rabbit model of S. aureus-induced endocarditis . These applications are crucial in understanding the pathogenesis of bacterial infections and the efficacy of antibiotics in vivo .

Pharmaceutical Quality Control

Nafcillin-d5 Sodium Salt is used as a pharmaceutical secondary standard in quality control . This application ensures the quality, safety, and efficacy of pharmaceutical products .

Mass Spectrometry

This compound is used in mass spectrometry, a powerful tool for the analysis and quantification of complex mixtures in analytical chemistry . Its unique isotopic labeling allows for accurate identification and quantification in complex samples .

Wirkmechanismus

Like other penicillins, Nafcillin-d5 Sodium Salt exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication. It inhibits the biosynthesis of the bacterial cell wall by forming covalent bonds with penicillin-binding proteins that play a critical role in the final transpeptidation process .

Safety and Hazards

Nafcillin-d5 Sodium Salt should be used only for scientific research and development and not for use in humans or animals . It may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause an allergic skin reaction . Protective measures such as avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

Zukünftige Richtungen

Nafcillin is a semisynthetic antibiotic derived from 6-amino-penicillanic acid. It is highly resistant to inactivation by staphylococcal penicillinase and is active against penicillinase-producing and non-penicillinase-producing strains of Staphylococcus species . It is used to treat infections caused by, or suspected of being caused by, susceptible penicillinase-producing staphylococci . Future research may focus on improving its effectiveness and reducing side effects.

Eigenschaften

IUPAC Name |

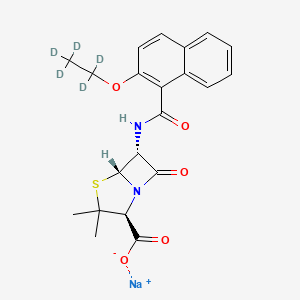

sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(1,1,2,2,2-pentadeuterioethoxy)naphthalene-1-carbonyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S.Na/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23;/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27);/q;+1/p-1/t15-,16+,19-;/m1./s1/i1D3,4D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYAPZOUDXCDGIF-LYVUTDJTSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N2NaO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.